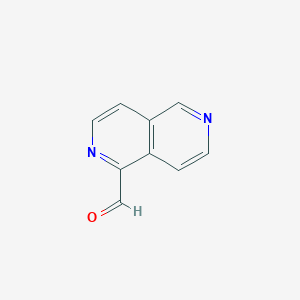

2,6-Naphthyridine-1-carbaldehyde

Description

Significance of Naphthyridine Scaffolds in Heterocyclic Chemistry

Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine (B92270) rings. nih.gov There are six possible isomers, distinguished by the positions of the two nitrogen atoms in the bicyclic system. mdpi.comacs.org These scaffolds are considered "privileged structures" in medicinal chemistry, a concept that describes molecular frameworks that are capable of binding to multiple biological receptors. mdpi.com This versatility has led to the widespread use of naphthyridine derivatives in the development of therapeutic agents. mdpi.comresearchgate.net

The incorporation of nitrogen atoms into the aromatic system imparts unique electronic properties and hydrogen bonding capabilities, making naphthyridines valuable components in the design of molecules with specific biological activities. mdpi.comresearchgate.net Their diverse applications span from anticancer and antimicrobial agents to materials with specific optical and electronic properties. nih.govbenthamdirect.comnih.gov The inherent reactivity of the naphthyridine core also allows for a wide range of chemical modifications, enabling the synthesis of large and diverse compound libraries for drug discovery and materials science. nih.govacs.org

Rationale for Investigating 2,6-Naphthyridine-1-carbaldehyde

The focus on this compound stems from a combination of its distinct structural features and its potential as a versatile synthetic intermediate. The strategic placement of the aldehyde group on the 2,6-naphthyridine (B1209661) core opens up numerous avenues for further chemical transformations.

Structural Attributes and Potential for Synthetic Utility

The structure of this compound is characterized by the fusion of two pyridine rings, with nitrogen atoms at positions 2 and 6, and a carbaldehyde (an aldehyde group, -CHO) substituent at position 1. This specific arrangement of atoms and functional groups dictates its chemical reactivity and potential applications.

The aldehyde group is a highly versatile functional group in organic synthesis. It can readily participate in a wide array of chemical reactions, including:

Nucleophilic addition: Reacting with nucleophiles to form alcohols, amines, and other functional groups.

Wittig reaction: Converting the aldehyde to an alkene.

Reductive amination: Forming new carbon-nitrogen bonds, a key reaction in the synthesis of many pharmaceuticals.

Oxidation: Converting the aldehyde to a carboxylic acid.

Condensation reactions: Such as the Knoevenagel and aldol (B89426) condensations, to form larger, more complex molecules.

The presence of the electron-withdrawing nitrogen atoms in the naphthyridine rings influences the reactivity of the aldehyde group, potentially enhancing its susceptibility to nucleophilic attack. This makes this compound a valuable building block for constructing more elaborate molecules with tailored properties. Recent research has highlighted the use of the 2,6-naphthyridine scaffold in the development of selective inhibitors for protein kinases, demonstrating its potential in medicinal chemistry. nih.gov

Contextualization within Pyridopyridine Isomers

Naphthyridines, also known as pyridopyridines or diazanaphthalenes, are a family of ten isomeric aromatic heterocyclic compounds. mdpi.comacs.org The parent compound, naphthyridine, has the chemical formula C₈H₆N₂. americanelements.comebi.ac.uk The isomers are differentiated by the location of the nitrogen atoms within the two fused pyridine rings.

The six main isomers are:

1,6-Naphthyridine (B1220473) acs.org

1,7-Naphthyridine nih.gov

2,6-Naphthyridine nih.govacs.org

2,7-Naphthyridine mdpi.com

Each isomer exhibits distinct physical and chemical properties due to the different electronic distribution and steric environment created by the nitrogen atom placement. For instance, the melting points of the parent naphthyridine isomers vary significantly, with 2,6-naphthyridine having one of the highest at 114–115 °C, while 1,6-naphthyridine has the lowest at <40 °C. acs.org

The 2,6-naphthyridine isomer, the core of the compound , provides a specific geometric and electronic landscape. The positioning of the nitrogen atoms influences the electron density across the ring system, affecting the reactivity of substituents. The investigation of this compound is therefore not only an exploration of a single molecule but also a contribution to the broader understanding of how isomeric differences within the pyridopyridine family can be harnessed for specific synthetic goals. The broad spectrum of biological activities reported for 2,6-naphthyridine derivatives is a primary driver for the development of new compounds based on this scaffold. benthamdirect.comdntb.gov.ua

Below is an interactive table detailing some properties of the parent 2,6-Naphthyridine molecule.

Table 1: Physicochemical Properties of 2,6-Naphthyridine

| Property | Value |

|---|---|

| Chemical Formula | C₈H₆N₂ |

| Molecular Weight | 130.15 g/mol americanelements.com |

| IUPAC Name | 2,6-naphthyridine ebi.ac.uk |

| CAS Number | 253-50-9 chemspider.com |

| Boiling Point | 286.5 °C at 760 mmHg americanelements.com |

| Density | 1.183 g/cm³ americanelements.com |

| Flash Point | 108 °C americanelements.com |

Properties

IUPAC Name |

2,6-naphthyridine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-9-8-2-3-10-5-7(8)1-4-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFOHEYBZFGKTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1C=NC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Functionalization of 2,6 Naphthyridine 1 Carbaldehyde

Reactivity of the Carbaldehyde Moiety

The carbaldehyde group, an aldehyde attached to the naphthyridine ring, is a key site for chemical reactions. Its electrophilic carbon atom readily undergoes attack by nucleophiles, and the adjacent hydrogen atom can be removed, leading to a variety of important transformations.

Claisen-Schmidt condensation is a classic organic reaction involving an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is a specific type of crossed aldol (B89426) condensation. wikipedia.org In the context of 2,6-naphthyridine-1-carbaldehyde, the aldehyde group can react with a ketone containing an α-hydrogen in the presence of a base or acid catalyst. This reaction is a valuable method for forming carbon-carbon bonds and synthesizing α,β-unsaturated ketones, which are important intermediates in the synthesis of various heterocyclic compounds. taylorandfrancis.com

The reaction proceeds by the deprotonation of the α-hydrogen of the ketone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. The resulting aldol addition product can then undergo dehydration to yield the more stable α,β-unsaturated ketone. The use of a base as a catalyst is common, with sodium hydroxide (B78521) being a frequently employed option. wikipedia.org

A specific example of a Claisen-Schmidt type reaction is the synthesis of dibenzylideneacetone, which involves the reaction of benzaldehyde (B42025) with acetone. wikipedia.org While a direct example with this compound is not detailed in the provided search results, the general principles of the Claisen-Schmidt condensation are well-established and applicable. wikipedia.orgtaylorandfrancis.comyoutube.com

The aldehyde functional group of this compound can be readily converted into other important functional groups, such as alcohols and carboxylic acids. These transformations are fundamental in organic synthesis, allowing for the introduction of new functionalities and the construction of more complex molecules.

Reduction to Alcohols:

Aldehydes can be reduced to primary alcohols using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.comyoutube.comyoutube.com Sodium borohydride is a milder reducing agent and can be used in protic solvents like ethanol (B145695) or water, while lithium aluminum hydride is a much stronger reducing agent and requires anhydrous conditions. youtube.com The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.comyoutube.com

Oxidation to Carboxylic Acids:

The aldehyde group can be oxidized to a carboxylic acid. libretexts.orgchemimpex.comuni.lu A variety of oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃) in aqueous acid (Jones reagent), and Tollens' reagent. libretexts.org The oxidation of aldehydes to carboxylic acids is a common and efficient transformation in organic synthesis. organic-chemistry.org For instance, the oxidation of an aldehyde with Jones reagent typically provides good yields at room temperature. libretexts.org The mechanism of aldehyde oxidation often involves the formation of a gem-diol intermediate through the nucleophilic addition of water to the carbonyl group, which is then oxidized to the carboxylic acid. libretexts.org

Table 1: Functional Group Interconversions of the Aldehyde Moiety

| Transformation | Reagents | Product |

| Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 2,6-Naphthyridin-1-ylmethanol |

| Oxidation | Potassium permanganate (KMnO₄), Jones Reagent (CrO₃/H₂SO₄), or Tollens' Reagent | 2,6-Naphthyridine-1-carboxylic acid |

This table is illustrative and based on general reactions of aldehydes.

The carbonyl carbon of the aldehyde group in this compound is electrophilic and susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com This reactivity is fundamental to many important carbon-carbon and carbon-heteroatom bond-forming reactions. The addition of a nucleophile to the carbonyl group leads to the formation of a tetrahedral intermediate, where the carbon atom's hybridization changes from sp² to sp³. masterorganicchemistry.com

The reversibility of nucleophilic addition depends on the basicity of the nucleophile. masterorganicchemistry.com Strong nucleophiles, such as Grignard reagents and organolithium compounds, undergo irreversible addition. masterorganicchemistry.com Weaker nucleophiles, such as water, alcohols, and cyanide, typically undergo reversible addition. masterorganicchemistry.com

Examples of nucleophilic addition reactions include:

Cyanohydrin formation: The addition of cyanide ion (from a source like HCN or NaCN) to the aldehyde group forms a cyanohydrin. This reaction is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Acetal and Hemiacetal formation: In the presence of an alcohol and an acid or base catalyst, aldehydes can form hemiacetals and subsequently acetals. youtube.comyoutube.com These reactions are often reversible.

Wittig reaction: The reaction of the aldehyde with a phosphorus ylide (Wittig reagent) can be used to synthesize alkenes.

Grignard reaction: The addition of a Grignard reagent (R-MgX) to the aldehyde results in the formation of a secondary alcohol after an acidic workup. youtube.com

Transformations on the Naphthyridine Skeleton

Beyond the reactivity of the carbaldehyde group, the naphthyridine ring itself can be functionalized, particularly through cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of substituted naphthyridine derivatives.

Cross-coupling reactions, typically catalyzed by transition metals like palladium or nickel, are a cornerstone of modern organic synthesis. wikipedia.orgorganic-chemistry.org These reactions allow for the coupling of two different organic fragments, often an organometallic reagent and an organic halide or triflate. organic-chemistry.org

Suzuki Coupling:

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. proprogressio.huresearchgate.net It involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. proprogressio.huresearchgate.net For this compound, a halogenated derivative (e.g., a bromo- or chloro-substituted naphthyridine) would be required to participate in a Suzuki coupling. This would allow for the introduction of various aryl, heteroaryl, or vinyl groups onto the naphthyridine skeleton. proprogressio.hu The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. proprogressio.hu

Negishi Coupling:

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, a halogenated derivative of this compound would be necessary for this transformation. The Negishi coupling is known for its high functional group tolerance and can be used to couple a wide variety of organic fragments. organic-chemistry.orgnih.govnih.gov

Cyanation:

The introduction of a cyano group onto the naphthyridine ring can be achieved through a palladium-catalyzed cyanation reaction. This typically involves the reaction of a halo-substituted naphthyridine with a cyanide source, such as zinc cyanide or potassium cyanide, in the presence of a palladium catalyst. The resulting cyano-substituted naphthyridine can serve as a versatile intermediate for further transformations.

Table 2: Examples of Cross-Coupling Reactions on a Halogenated 2,6-Naphthyridine (B1209661) Skeleton

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl-substituted 2,6-naphthyridine |

| Negishi Coupling | Organozinc reagent | Pd(0) or Ni(0) complex | Alkyl- or aryl-substituted 2,6-naphthyridine |

| Cyanation | Zinc cyanide | Pd(dba)₂, dppf | Cyano-substituted 2,6-naphthyridine |

This table is illustrative and based on general cross-coupling methodologies.

Cross-Coupling Reactions

Carbon-Heteroatom Bond Formations (e.g., Amination, Phosphinylation, Halogenation, Etherification)

The introduction of heteroatoms onto the 2,6-naphthyridine core is a critical step in the synthesis of diverse derivatives. This can be achieved through various methods, including amination, phosphinylation, halogenation, and etherification.

Amination: The direct amination of the 2,6-naphthyridine ring can be accomplished via the Chichibabin reaction. For instance, the reaction of 2,6-naphthyridine with potassium amide in liquid ammonia (B1221849) can yield 1-amino-2,6-naphthyridine. Additionally, nucleophilic substitution of a halogenated precursor, such as a 1-halo-2,6-naphthyridine, with an amine provides an alternative route to aminated derivatives. wikipedia.org

Phosphinylation: While specific studies on the phosphinylation of this compound are not extensively documented, the reactivity of analogous naphthyridine systems offers valuable insights. For example, the functionalization of 1,6-naphthyridine (B1220473) ditriflates has been shown to undergo phosphinylation reactions. By analogy, a suitably activated derivative of this compound, such as a triflate, could be expected to react with phosphine (B1218219) reagents to introduce a phosphinyl group.

Halogenation: Halogenated 2,6-naphthyridines serve as important intermediates for further functionalization through cross-coupling reactions. The synthesis of 1,3-dibromo-2,6-naphthyridine has been reported, starting from 3-amino-1-bromo-2,6-naphthyridine via a diazotization reaction with sodium nitrite (B80452) and hydrobromic acid. google.com This demonstrates a viable method for introducing bromine atoms onto the naphthyridine scaffold.

Etherification: Similar to phosphinylation, direct etherification examples for this compound are limited. However, drawing parallels with the chemistry of other naphthyridine isomers, it is plausible that a hydroxylated derivative of this compound could undergo etherification, or a halo-derivative could react with an alkoxide. The successful etherification of 1,6-naphthyridine-7-triflates further supports the potential for such transformations on the 2,6-naphthyridine ring system under appropriate conditions.

| Reaction Type | Reactant(s) | Reagents and Conditions | Product | Yield (%) | Reference |

| Amination | 2,6-Naphthyridine | KNH₂ / liquid NH₃ | 1-Amino-2,6-naphthyridine | 54 | wikipedia.org |

| Halogenation | 3-Amino-1-bromo-2,6-naphthyridine | NaNO₂, HBr | 1,3-Dibromo-2,6-naphthyridine | 72 | google.com |

Electrophilic and Nucleophilic Substitution Reactions

The electronic nature of the 2,6-naphthyridine ring, characterized by the presence of two electron-withdrawing nitrogen atoms, dictates its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution: Electrophilic substitution on the pyridine (B92270) ring, and by extension on the naphthyridine ring system, is generally challenging. gcwgandhinagar.com The nitrogen atoms deactivate the ring towards attack by electrophiles. Reactions such as nitration or halogenation typically require harsh conditions and may result in low yields or reaction at the nitrogen atoms (quaternization). For electrophilic substitution to occur on the carbon framework, the presence of strong electron-donating groups on the ring is often necessary to overcome the inherent deactivation.

Nucleophilic Aromatic Substitution: In contrast, the electron-deficient nature of the 2,6-naphthyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). This is particularly true when a good leaving group, such as a halide, is present at a position activated by the ring nitrogens (e.g., positions 1, 3, 5, or 7). The amination of 1-halo-2,6-naphthyridines is a classic example of this type of reaction. wikipedia.org The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atoms, facilitating the displacement of the leaving group.

| Reaction Type | General Reactivity | Influencing Factors | Example |

| Electrophilic Substitution | Generally difficult and requires harsh conditions. | The electron-withdrawing nature of the two nitrogen atoms deactivates the ring. Strong electron-donating substituents can facilitate the reaction. | Nitration of an activated naphthyridine derivative. |

| Nucleophilic Substitution | Favored, especially with a good leaving group at an activated position. | The electron-deficient ring stabilizes the negatively charged intermediate. The presence of a good leaving group (e.g., halide) is crucial. | Amination of 1-chloro-2,6-naphthyridine. |

Modification of Side Chains

The carbaldehyde group at the 1-position of this compound is a versatile functional handle for a variety of chemical modifications. Drawing analogies from the well-established chemistry of pyridine-2-carbaldehyde, several transformations can be envisaged.

The aldehyde functionality is susceptible to nucleophilic attack. For instance, it can react with primary amines to form Schiff bases (imines), which are important intermediates in the synthesis of more complex molecules and can also act as ligands in coordination chemistry. wikipedia.org Other nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents), can add to the carbonyl group to form secondary alcohols. Oxidation of the aldehyde group would yield the corresponding carboxylic acid, while reduction would afford the primary alcohol.

| Reaction Type | Nucleophile/Reagent | Expected Product |

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine |

| Grignard Reaction | Grignard Reagent (R-MgX) | Secondary Alcohol |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid |

Aromatization Reactions

Aromatization is a key step in many synthetic routes leading to the 2,6-naphthyridine core. This transformation typically involves the oxidation of a partially or fully saturated precursor ring system.

A documented example is the synthesis of unsubstituted 2,6-naphthyridine from 1,3-dihydrazino-2,6-naphthyridine. The oxidation of the dihydrazino derivative with cupric sulfate (B86663) in acetic acid leads to the formation of the fully aromatic 2,6-naphthyridine. google.com This reaction likely proceeds through the formation of an intermediate diimide, which then eliminates molecular nitrogen to yield the aromatic product.

Another general strategy involves the aromatization of dihydronaphthyridine intermediates. For instance, dihydro-2,7-naphthyridine-1-ones, formed through a three-component reaction, can be oxidized to the corresponding aromatic naphthyridones. gcwgandhinagar.com Although this example pertains to a different isomer, the principle of oxidizing a dihydro-heterocycle to achieve aromaticity is a common and applicable strategy in naphthyridine chemistry.

| Precursor | Reagents and Conditions | Aromatic Product | Reference |

| 1,3-Dihydrazino-2,6-naphthyridine | Cupric sulfate, acetic acid, boil | 2,6-Naphthyridine | google.com |

| Dihydro-2,7-naphthyridine-1-one | Oxidizing agent (e.g., chloranil) | 2,7-Naphthyridin-1-one | gcwgandhinagar.com |

Spectroscopic and Spectrometric Characterization of 2,6 Naphthyridine 1 Carbaldehyde Analogues

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) absorption analysis, provides crucial information about the functional groups present in a molecule.

Infrared (IR) Absorption Analysis for Characteristic Functional Groups

The infrared spectrum of a 2,6-naphthyridine-1-carbaldehyde analogue would be expected to exhibit characteristic absorption bands corresponding to its key functional groups. The aldehyde group (C=O) typically shows a strong stretching vibration in the region of 1680-1740 cm⁻¹. The C-H stretching vibration of the aldehyde proton is also a useful diagnostic peak, usually appearing as a weak to medium band between 2700 and 2900 cm⁻¹.

The aromatic 2,6-naphthyridine (B1209661) core will give rise to several characteristic bands. C=C and C=N stretching vibrations within the heterocyclic rings are expected in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic protons typically appear above 3000 cm⁻¹. Furthermore, C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern of the aromatic rings, can be observed in the 650-900 cm⁻¹ range.

In the synthesis of 2,6-naphthyridine derivatives, IR spectroscopy is a valuable tool to monitor reaction progress. For instance, in a synthesis starting from a cyano-substituted precursor, the disappearance of the characteristic nitrile (C≡N) stretching band around 2220-2260 cm⁻¹ and the appearance of new bands corresponding to the formed functional groups would indicate a successful transformation. For example, the formation of a primary amine group during a cyclization reaction is confirmed by the appearance of N-H stretching bands around 3100-3500 cm⁻¹ and an NH₂ deformation band near 1650 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound would provide a wealth of information regarding the electronic environment and connectivity of the protons. The aldehyde proton is typically the most deshielded proton in the spectrum (excluding exchangeable protons), appearing as a singlet in the range of δ 9.5-10.5 ppm. rsc.org

The protons on the naphthyridine ring system will appear in the aromatic region, typically between δ 7.0 and 9.5 ppm. chemicalbook.com The exact chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the aldehyde substituent. Protons on the pyridine (B92270) ring containing the aldehyde group will be more deshielded than those on the other pyridine ring. For the parent 1,6-naphthyridine (B1220473), the protons at positions 2 and 7 are the most deshielded. chemicalbook.com

Spin-spin coupling between adjacent protons (vicinal coupling) provides valuable information about the substitution pattern. The coupling constants (J values) are typically in the range of 4-9 Hz for ortho-coupled protons on a pyridine ring. Long-range couplings over four or five bonds can also be observed, although they are generally smaller (around 1 Hz). mdpi.com

Table 1: Representative ¹H NMR Data for Naphthyridine Scaffolds This table presents typical chemical shift ranges for protons on a naphthyridine core. The exact values for this compound will be influenced by the aldehyde substituent.

| Proton Position | Typical Chemical Shift (ppm) | Multiplicity | Typical Coupling Constants (Hz) |

| Aldehyde (CHO) | 9.5 - 10.5 | Singlet | N/A |

| H3 | 7.5 - 8.5 | Doublet | J(H3, H4) = 4-5 |

| H4 | 8.5 - 9.5 | Doublet | J(H4, H3) = 4-5 |

| H5 | 7.5 - 8.5 | Doublet | J(H5, H7) = 8-9 |

| H7 | 8.0 - 9.0 | Doublet of Doublets | J(H7, H5) = 8-9, J(H7, H8) = 4-5 |

| H8 | 9.0 - 9.5 | Doublet | J(H8, H7) = 4-5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their electronic environment. The carbonyl carbon of the aldehyde group is highly deshielded and typically appears in the range of δ 190-200 ppm. rsc.orgoregonstate.edu

The carbon atoms of the 2,6-naphthyridine ring system will resonate in the aromatic region, generally between δ 110 and 160 ppm. oregonstate.eduwisc.edu Carbons directly attached to the electronegative nitrogen atoms will be more deshielded. The chemical shifts are also influenced by the electron-withdrawing aldehyde group.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound This table provides estimated chemical shift ranges for the carbons in this compound based on typical values for similar structures.

| Carbon Position | Predicted Chemical Shift (ppm) |

| Aldehyde (C=O) | 190 - 200 |

| C1 | 150 - 160 |

| C2 | 120 - 130 |

| C3 | 135 - 145 |

| C4 | 120 - 130 |

| C4a | 145 - 155 |

| C5 | 120 - 130 |

| C6 | 155 - 165 |

| C7 | 115 - 125 |

| C8 | 150 - 160 |

| C8a | 130 - 140 |

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)

For unambiguous assignment of all proton and carbon signals, especially in complex substituted analogues, two-dimensional (2D) NMR techniques are essential. ipb.ptpitt.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. nih.gov Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of proton connectivity within the spin systems of the naphthyridine rings.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. ipb.pt Each cross-peak in the HSQC/HMQC spectrum corresponds to a C-H bond, enabling the direct assignment of carbon signals based on their attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two or three bonds. ipb.pt HMBC is crucial for identifying quaternary carbons (those without attached protons) and for piecing together different fragments of the molecule. For example, a correlation between the aldehyde proton and the C1 carbon of the naphthyridine ring would confirm the position of the carbaldehyde group.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing information about the stereochemistry and conformation of the molecule.

Computational Predictions of NMR Chemical Shifts (e.g., Gauge-Independent Atomic Orbital (GIAO) method)

In recent years, computational methods have become increasingly valuable for predicting NMR chemical shifts. nih.govgaussian.com The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), can provide theoretical ¹H and ¹³C NMR chemical shifts that are often in good agreement with experimental data. nih.govrsc.orgimist.ma

The process typically involves:

Optimizing the molecular geometry of the compound using a suitable level of theory and basis set.

Performing an NMR calculation on the optimized geometry using the GIAO method. github.io

The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

These predicted spectra can be invaluable in assigning complex spectra, distinguishing between possible isomers, and confirming the structure of newly synthesized compounds. imist.maresearchgate.net The accuracy of the predictions can be further improved by applying empirical scaling factors derived from linear regression analysis of experimental versus calculated chemical shifts for a set of related compounds. nih.gov

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRAM) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments. nih.govyoutube.com

For a typical this compound analogue, electrospray ionization (ESI) is a common technique used to generate protonated molecular ions [M+H]⁺ in the positive ion mode. nih.gov The accurate mass of this ion allows for the confirmation of the molecular formula.

The fragmentation of these analogues in the mass spectrometer, often studied using tandem mass spectrometry (MS/MS or MSⁿ), provides characteristic neutral losses and fragment ions that help to piece together the molecule's structure. nih.govmdpi.com The fragmentation of the naphthyridine core and the carbaldehyde group follows predictable pathways. Key fragmentation events include:

Loss of Carbon Monoxide (CO): The aldehyde group can readily lose a neutral CO molecule (28 Da), a common fragmentation pathway for carbonyl compounds. mdpi.com

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group or the naphthyridine ring system can occur. mdpi.com

Ring Fragmentation: The naphthyridine ring itself can undergo cleavage, although it is a relatively stable aromatic system.

Loss of Substituents: Any other substituents on the naphthyridine ring will produce characteristic fragment ions upon cleavage.

These fragmentation patterns are crucial for distinguishing between isomers and for confirming the presence of specific functional groups within the molecule.

Table 1: Representative Mass Spectrometry Data for a Hypothetical this compound Analogue

| Ion | m/z (Hypothetical) | Description |

| [M+H]⁺ | 159.0553 | Protonated molecular ion |

| [M+H-CO]⁺ | 131.0604 | Loss of neutral carbon monoxide from the aldehyde group |

| [M+H-HCN]⁺ | 132.0498 | Loss of hydrogen cyanide from the pyridine ring |

| C₈H₅N₂⁺ | 129.0447 | Fragment corresponding to the naphthyridine core after loss of the CHO group |

Electronic Absorption Spectroscopy (UV-Vis) and Charge Transfer Investigations

Electronic absorption spectroscopy, or UV-Vis, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org For conjugated aromatic systems like this compound analogues, the spectra are typically characterized by multiple absorption bands corresponding to different electronic transitions. researchgate.netmdpi.com

The key transitions observed include:

π → π* Transitions: These are typically high-intensity absorptions occurring at shorter wavelengths (higher energy) and arise from the excitation of electrons in the π-bonding orbitals of the aromatic naphthyridine system to anti-bonding π* orbitals. researchgate.net

n → π* Transitions: These lower-intensity absorptions occur at longer wavelengths (lower energy) and involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to an anti-bonding π* orbital. researchgate.net

The presence of the electron-withdrawing carbaldehyde group conjugated with the electron-rich naphthyridine ring system can give rise to intramolecular charge transfer (CT) bands. nih.gov In a CT transition, the absorption of light effectively moves electron density from the donor part of the molecule (the naphthyridine ring) to the acceptor part (the carbaldehyde group). nih.govosti.gov These CT bands are often sensitive to solvent polarity, exhibiting a shift in wavelength (solvatochromism) as the polarity of the medium changes. researchgate.net This sensitivity can be used to probe the nature of the excited state.

Table 2: Typical UV-Vis Absorption Data for Naphthyridine Analogues

| Transition Type | Typical λₘₐₓ Range (nm) | Description |

| π → π | 250 - 300 | Strong absorption from the conjugated aromatic system. researchgate.net |

| n → π | 310 - 370 | Weaker absorption involving non-bonding electrons on nitrogen. researchgate.net |

| Charge Transfer (CT) | > 350 | Broad, solvent-dependent band due to intramolecular electron transfer. nih.gov |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. rsc.org This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the this compound analogue. eurjchem.com

For these compounds, X-ray analysis reveals:

Planarity: The planarity of the fused naphthyridine ring system.

Conformation: The orientation of the carbaldehyde group relative to the heterocyclic ring.

Intermolecular Interactions: The analysis also elucidates how molecules pack in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds (e.g., involving the aldehyde oxygen or ring nitrogens) and π-π stacking between the aromatic rings of adjacent molecules. eurjchem.com These interactions are crucial for understanding the physical properties of the material.

Crystal structures of related 1,6-naphthyridine derivatives have confirmed the binding modes and key interactions within biological targets, underscoring the importance of solid-state structural data. acs.org

Table 3: Expected Crystallographic Parameters for a this compound Analogue

| Parameter | Expected Value | Significance |

| C=N bond length | ~1.34 Å | Typical for a pyridine-like ring |

| C=C bond length (aromatic) | ~1.39 Å | Typical for an aromatic system |

| C=O bond length | ~1.21 Å | Characteristic of an aldehyde carbonyl group |

| C-C bond angle (in ring) | ~120° | Consistent with sp² hybridization in an aromatic ring |

| π-π stacking distance | 3.3 - 3.8 Å | Indicates close packing of aromatic rings in the solid state |

Computational Investigations into the Electronic and Molecular Structure of 2,6 Naphthyridine 1 Carbaldehyde

Density Functional Theory (DFT) Studies

DFT calculations serve as a powerful tool to predict molecular properties before a compound is even synthesized. This approach helps in understanding the stability, reactivity, and electronic nature of a molecule. For a compound like 2,6-Naphthyridine-1-carbaldehyde, such studies would be invaluable for predicting its behavior in various chemical environments.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. dntb.gov.ua For this compound, this would involve analyzing the planarity of the naphthyridine ring system and the orientation of the carbaldehyde (aldehyde) group. The rotation of the aldehyde group around the carbon-carbon single bond connecting it to the naphthyridine ring would lead to different conformers. A conformational analysis would identify the most stable conformer (e.g., whether the aldehyde's oxygen atom is oriented towards or away from the adjacent nitrogen atom) and the energy barriers between different conformations. However, no specific optimized structural parameters or conformational analysis data for this molecule have been reported.

Electronic Structure Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity and spectral properties. This involves the analysis of molecular orbitals, particularly the frontier orbitals.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. ias.ac.in The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. ias.ac.in A smaller gap generally indicates a more reactive molecule. researchgate.net For instance, a study on naphthalene (B1677914) derivatives showed that the addition of a formyl (CHO) group can significantly reduce the HOMO-LUMO gap, thereby increasing the molecule's reactivity. researchgate.net A similar effect would be anticipated for this compound, but specific calculated values for its HOMO and LUMO energies are not available in the literature.

The total energy of a molecule, calculated after geometry optimization, provides a measure of its stability. libretexts.org Analysis of orbital interactions, often performed using Natural Bond Orbital (NBO) analysis, reveals information about charge transfer, hyperconjugation, and the nature of chemical bonds within the molecule. Such an analysis for this compound would elucidate the electronic interplay between the electron-withdrawing carbaldehyde group and the nitrogen-containing aromatic ring system. This information is currently unavailable.

Molecular Electrostatic Potential (MESP) Mapping

An MESP map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its electrophilic and nucleophilic sites. ias.ac.in Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, one would expect a strong negative potential around the nitrogen atoms and the carbonyl oxygen, making them sites for interaction with electrophiles or hydrogen bond donors. Conversely, the aldehyde proton and protons on the aromatic ring would likely show positive potential. Without specific calculations, a precise map cannot be generated.

Vibrational Frequency Analysis and Scaling

Vibrational frequency analysis is a cornerstone of computational chemistry, providing insights into the molecular motion and the infrared and Raman spectra of a molecule. The calculation, typically performed using Density Functional Theory (DFT), determines the fundamental vibrational modes of the optimized molecular structure. These calculations confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and allow for the assignment of experimentally observed spectral bands.

For this compound, a DFT calculation, for instance at the B3LYP/6-311+G(d,p) level of theory, would yield a set of harmonic vibrational frequencies. However, these theoretical frequencies are known to be systematically higher than experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. To bridge this gap, the calculated frequencies are uniformly adjusted using a scaling factor. This scaled quantum mechanical (SQM) force field method provides a more accurate prediction of the vibrational spectrum. nih.gov The scaling factor is method-dependent and is derived from comparing theoretical and experimental frequencies for a wide range of molecules. For B3LYP methods, scaling factors are typically in the range of 0.95 to 0.98. researchgate.net

The analysis for this compound would involve assigning the scaled frequencies to specific vibrational modes, such as C-H stretching of the aromatic rings, the C=O and C-H stretching of the carbaldehyde group, C=C and C=N stretching within the naphthyridine core, and various in-plane and out-of-plane bending modes.

Table 1: Illustrative Scaled Vibrational Frequencies and Assignments for an Analogous Compound, 1-Naphthaldehyde (B104281)

| Experimental Frequency (cm⁻¹) | Calculated Scaled Frequency (cm⁻¹) | Vibrational Assignment |

| 3067 | 3065 | Aromatic C-H Stretch |

| 2820 | 2818 | Aldehyde C-H Stretch |

| 1695 | 1693 | C=O Stretch |

| 1579 | 1577 | Aromatic C=C Stretch |

| 1460 | 1458 | Aromatic C=C Stretch |

| 1395 | 1393 | In-plane C-H Bend |

| 1210 | 1208 | Aldehyde C-H Bend |

| 865 | 863 | Out-of-plane C-H Bend |

| 775 | 773 | Ring Out-of-plane Bend |

| Data is hypothetical and based on typical values for aromatic aldehydes like 1-naphthaldehyde for illustrative purposes. nih.govresearchgate.net |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Orbital Overlap

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the delocalization of electron density and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. This method provides a quantitative description of intramolecular charge transfer (ICT) by examining the interactions between filled (donor) and empty (acceptor) orbitals.

Table 2: Representative NBO Donor-Acceptor Interactions and Stabilization Energies E(2) for a Substituted Naphthyridine Analogue

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C1-C2) | π(C3-C4) | 20.5 |

| π(C3-C4) | π(N1-C5) | 18.2 |

| LP(1) N7 | π(C6-C5) | 25.8 |

| LP(1) N7 | π(C8-C9) | 22.1 |

| LP(2) O11 | σ*(C10-H12) | 2.5 |

| Data is illustrative for a generic substituted naphthyridine system. researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Assignment

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the excited-state properties of molecules, including electronic absorption spectra. dntb.gov.uarsc.org It extends the principles of DFT to time-dependent phenomena, allowing for the prediction of excitation energies (which correspond to absorption wavelengths), oscillator strengths (which relate to absorption intensity), and the nature of electronic transitions. nih.gov

For this compound, TD-DFT calculations would be performed on the optimized ground-state geometry to simulate its UV-Visible absorption spectrum. The results would identify the key electronic transitions, such as π → π* transitions within the aromatic naphthyridine system and n → π* transitions involving the lone pairs of the nitrogen and oxygen atoms. The analysis would detail which molecular orbitals are involved in the most significant transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). This information is crucial for understanding the photophysical properties of the molecule and interpreting experimental spectra.

Table 3: Illustrative TD-DFT Calculated Electronic Transitions for an Analogous Aromatic Aldehyde

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution (HOMO→LUMO, etc.) | Transition Character |

| 3.85 | 322 | 0.25 | HOMO → LUMO (95%) | π → π |

| 4.52 | 274 | 0.01 | HOMO-1 → LUMO (88%) | n → π |

| 4.98 | 249 | 0.55 | HOMO → LUMO+1 (75%) | π → π |

| 5.31 | 233 | 0.12 | HOMO-2 → LUMO (65%) | π → π |

| Data is representative for a molecule with similar chromophoric units. |

Atom in Molecule (AIM) Approach for Intramolecular Interactions

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density topology to define atoms and the bonds between them. This approach identifies critical points in the electron density (ρ), where the gradient of the density is zero. Bond Critical Points (BCPs) located between two nuclei indicate the presence of a chemical bond.

The properties of the electron density at these BCPs, such as the density itself (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the interaction. For covalent bonds, ρ(r) is high and ∇²ρ(r) is negative. For closed-shell interactions, such as hydrogen bonds or van der Waals forces, ρ(r) is low and ∇²ρ(r) is positive. For this compound, AIM analysis would be used to characterize the covalent bonds within the molecule and to identify and quantify weaker intramolecular interactions, such as potential C-H···N or C-H···O hydrogen bonds, which can influence the molecule's conformation and stability.

Semi-Empirical Quantum Chemical Methods (e.g., AM1, PM3)

Semi-empirical quantum chemical methods are approximations of ab initio Hartree-Fock theory. uni-muenchen.de They are significantly faster than DFT or other higher-level methods because they neglect certain complex integrals and use parameters derived from experimental data to compensate for these approximations. ucsb.edu Austin Model 1 (AM1) and Parametric Method 3 (PM3) are two of the most common semi-empirical methods based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. wikipedia.org

While PM3 is essentially a reparameterization of AM1, they differ in their parameterization strategy. researchgate.netresearchgate.net AM1 parameters are derived from a mix of atomic spectroscopic data and molecular properties, whereas PM3's parameters are optimized to reproduce a broader range of molecular properties, often leading to slightly better predictions for thermochemical data. ucsb.edu These methods are particularly useful for large molecules where higher-level calculations are computationally prohibitive.

Calculation of Quantum Molecular Descriptors (e.g., Electronegativity, Chemical Hardness, Softness, Electrophilicity Index)

Quantum molecular descriptors are conceptual values derived from the electronic structure of a molecule that help in rationalizing and predicting its chemical reactivity. These descriptors can be calculated using the energies of the frontier molecular orbitals (HOMO and LUMO) obtained from semi-empirical methods like AM1 or PM3.

Electronegativity (χ): A measure of a molecule's ability to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an optimal amount of electronic charge from the environment. It is defined as ω = χ² / (2η).

These descriptors provide a quantitative framework for understanding the global reactivity of this compound, predicting its behavior as an electrophile or nucleophile in chemical reactions.

Table 4: Illustrative Quantum Molecular Descriptors for an Analogous Naphthyridine Derivative Calculated by a Semi-Empirical Method

| Parameter | Symbol | Value (eV) |

| HOMO Energy | E_HOMO | -9.50 |

| LUMO Energy | E_LUMO | -1.50 |

| Electronegativity | χ | 5.50 |

| Chemical Hardness | η | 4.00 |

| Chemical Softness | S | 0.25 |

| Electrophilicity Index | ω | 3.78 |

| Data is hypothetical and representative for a similar heterocyclic system. |

Advanced Applications of 2,6 Naphthyridine 1 Carbaldehyde As a Versatile Organic Building Block

Role in the Synthesis of Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered assemblies from smaller molecular components. nih.govfrontiersin.org While direct studies detailing the use of 2,6-Naphthyridine-1-carbaldehyde in supramolecular architectures are not prevalent, its structure is highly conducive to such applications. The aldehyde group can readily participate in reactions to form larger, more complex molecules that can then self-assemble.

The nitrogen atoms within the naphthyridine rings can act as hydrogen bond acceptors, while the aromatic system can engage in π-π stacking interactions. These interactions are fundamental to the formation of one-, two-, and three-dimensional supramolecular networks. nih.gov The combination of a reactive aldehyde handle with the inherent self-assembly properties of the naphthyridine core positions this compound as a promising candidate for designing intricate, functional supramolecular systems.

Contributions to Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The geometry and functionality of the organic linker are crucial in determining the final structure and properties of the MOF. While direct examples of this compound as a primary linker in MOFs are not widely reported, its derivatives and structurally related compounds demonstrate the potential of the 2,6-disubstituted naphthalene-like scaffold.

For instance, the related molecule naphthalene-2,6-dicarboxylate is a common linker used to create a variety of MOFs with diverse structures and properties. nih.gov Researchers have successfully synthesized a series of yttrium-based MOFs using naphthalene-2,6-dicarboxylate, demonstrating that this substitution pattern allows for the formation of stable, porous frameworks. nih.gov Furthermore, iron-based MOFs using 2,6-naphthalenedicarboxylic acid have been developed as thermally stable catalysts. nih.gov

The this compound molecule could be chemically modified, for example by oxidizing the aldehyde to a carboxylic acid, to create a bifunctional linker. The two nitrogen atoms of the naphthyridine ring and the carboxylate group could then coordinate with metal centers, leading to the formation of novel coordination polymers and MOFs with potentially interesting catalytic or electronic properties.

Development of Organic Molecular Constructs

The aldehyde group of this compound serves as a versatile anchor for the synthesis of more complex organic molecules. The reactivity of the aldehyde allows for a wide range of chemical transformations, including condensations, oxidations, and nucleophilic additions. This versatility has been exploited in the development of novel compounds, particularly in the field of medicinal chemistry.

Researchers have designed and synthesized novel inhibitors for the fibroblast growth factor receptor 4 (FGFR4), a promising target for cancer therapy, using a 2,6-naphthyridine (B1209661) scaffold. nih.gov Although these specific inhibitors may not start from the carbaldehyde, the work highlights the utility of the 2,6-naphthyridine core in constructing biologically active molecules. nih.gov The synthesis of such complex derivatives underscores the importance of functionalized starting materials like this compound.

Synthetic routes to various naphthyridine isomers often involve multi-step processes, starting from pre-formed pyridine (B92270) or pyridone rings. nih.govmdpi.com The presence of a functional group like an aldehyde is key to building molecular complexity. For example, in the synthesis of related quinoline-carbaldehydes, the aldehyde group is a key reaction point for further molecular elaboration. nih.gov

Application in Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

Naphthyridine derivatives are of significant interest for applications in optoelectronics due to their electronic properties. rsc.org The electron-deficient nature of the naphthyridine ring system makes these compounds suitable as n-type semiconductors and emitters in Organic Light-Emitting Diodes (OLEDs).

The photophysical properties of organic molecules are strongly influenced by their structure, particularly their rigidity and planarity. nih.gov Rigid, planar molecules often exhibit enhanced fluorescence and better charge transport characteristics, which are desirable for electronic devices. The 2,6-naphthyridine core provides a rigid and planar platform.

Studies on related dithieno[3,2-c:3′,2′-h] nih.govresearchgate.netnaphthyridine-dione based molecules have shown that this core structure leads to deep lowest unoccupied molecular orbital (LUMO) energy levels and strong absorption in the long-wavelength region. rsc.org Similarly, novel n-type organic semiconductors based on a 1,5-naphthyridine-2,6-dione unit have demonstrated high electron mobility, which is attributed to their planar structure and low reorganization energy. nih.gov These findings suggest that the rigid planarity of the 2,6-naphthyridine scaffold is advantageous for achieving desirable photophysical and charge-transport properties.

Table 1: Properties of a 2,6-Naphthyridine-based Organic Semiconductor

| Compound Class | Key Structural Feature | Observed Properties | Potential Application |

| Dithieno nih.govresearchgate.netnaphthyridine-dione | Fused thiophene (B33073) and naphthyridine rings | Deep LUMO/HOMO levels, strong long-wavelength absorption | n-type organic semiconductors, organic phototransistors rsc.org |

| 1,5-Naphthyridine-dione | Planar dione (B5365651) structure | High electron mobility (0.14 cm² V⁻¹ s⁻¹) | n-type organic thin-film transistors (OFETs) nih.gov |

Derivatives of naphthyridines can exhibit strong fluorescence, with emission characteristics that can be tuned by chemical modification. mdpi.com While specific data for this compound is limited, studies on other isomers provide insight into the potential of this class of compounds. For example, certain 1,6-naphthyridine (B1220473) derivatives show fluorescence quantum yields between 0.05 and 0.1 in various solvents and have been investigated for nonlinear optics. researchgate.net Other 1,6-naphthyridin-7(6H)-ones display powerful fluorescence with large Stokes shifts and high quantum yields, making them suitable for luminescent devices. mdpi.com

Naphthalimide derivatives, which share some structural similarities in terms of being polycyclic aromatic systems, are known for their strong emission, high quantum efficiency, and good photostability. researchgate.netresearchgate.net The emission of these compounds is often sensitive to the solvent polarity. researchgate.netresearchgate.net It is plausible that derivatives of this compound could also exhibit interesting and tunable fluorescent properties, making them candidates for use as emitters in OLEDs or as fluorescent probes.

Precursor for Advanced Functional Materials (e.g., 1,5-naphthyridine-based polymers for electronics)

The development of new functional materials for electronics, such as conjugated polymers, is a rapidly advancing field. The electronic properties of these polymers can be tuned by altering the monomer units. There is growing interest in 2,6-naphthyridine as a building block for electron-transporting materials.

Recent research has focused on the synthesis of conjugated polymers incorporating the 2,6-naphthyridine unit. These polymers are investigated for their potential use as n-type semiconductors in organic electronic devices. The electron-deficient nature of the 2,6-naphthyridine core is expected to facilitate electron transport. The aldehyde group in this compound provides a convenient point for polymerization reactions, such as Knoevenagel or Wittig-type reactions, to incorporate the naphthyridine unit into a polymer backbone.

While much of the published work on naphthyridine-based polymers has focused on the 1,5-naphthyridine (B1222797) isomer, the fundamental principles apply to the 2,6-isomer as well. rsc.orgnih.gov For example, polymers based on 1,5-naphthyridine have been synthesized and explored as n-type materials for applications in organic thin-film transistors. nih.gov The development of polymers from this compound could lead to new materials with tailored electronic properties for a range of applications in organic electronics.

Q & A

Q. What are the recommended synthetic routes for 2,6-Naphthyridine-1-carbaldehyde, and how do reaction conditions influence product purity?

The synthesis of 2,6-naphthyridine derivatives often involves functional group transformations. For example, amination of 1-chloro-2,6-naphthyridine (precursor) with potassium amide in liquid ammonia yields 2,6-naphthyridin-1-amine, which can be further oxidized or modified to produce the carbaldehyde derivative . Key parameters include temperature control (e.g., 33°C for amination), stoichiometry of reagents, and the use of trace catalysts (e.g., FeCl₃) to minimize side reactions. Purification via column chromatography or recrystallization is critical to isolate the target compound with >95% purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Despite limited toxicity data, the compound is classified under acute toxicity categories (oral, dermal, inhalation; Category 4) per EU-GHS/CLP regulations. Researchers must use PPE (gloves, goggles, lab coats), work in fume hoods, and avoid skin contact. Emergency procedures should include immediate decontamination and consultation with safety sheets . Storage at 0–6°C in airtight containers is advised to prevent degradation .

Q. How can researchers validate the structural identity of this compound?

Combined spectroscopic techniques are recommended:

- NMR : Analyze aromatic proton environments (δ 8.5–10 ppm for aldehyde protons).

- FT-IR : Confirm C=O stretch (~1700 cm⁻¹) and naphthyridine ring vibrations.

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 173.1). Cross-referencing with synthetic intermediates (e.g., 1-chloro-2,6-naphthyridine) ensures accuracy .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations can map electron density distributions and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the aldehyde group at position 1 may direct electrophilic substitutions to the electron-deficient 2,6-positions. Molecular dynamics simulations further model solvent effects (e.g., DMF vs. THF) on reaction pathways .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Inconsistent biological results (e.g., variable IC₅₀ values) may arise from assay conditions (pH, cell lines) or impurities. Mitigation steps include:

Q. How does the electronic structure of this compound influence its optical properties?

The conjugated π-system of the naphthyridine core and electron-withdrawing aldehyde group enable applications in optoelectronics. UV-Vis spectroscopy reveals absorbance maxima (~320 nm) and fluorescence emission (~450 nm), modulated by substituents. Time-resolved spectroscopy can quantify excited-state lifetimes for photovoltaic or sensor design .

Q. What methodologies optimize the scalability of this compound synthesis without compromising yield?

Continuous flow reactors enhance scalability by improving heat/mass transfer and reducing reaction times. For example, catalytic hydrogenation under flow conditions (H₂, Pd/C) minimizes decomposition risks. Process Analytical Technology (PAT) tools monitor real-time parameters (e.g., pressure, temperature) to maintain consistency .

Data Contradiction and Analysis

Q. How should researchers address gaps in ecological toxicity data for this compound?

Given the lack of persistence, bioaccumulation, or mobility data (Section 12 of safety sheets), predictive models like QSAR (Quantitative Structure-Activity Relationships) can estimate ecotoxicological endpoints. Comparative studies with structurally similar compounds (e.g., quinoline derivatives) provide interim benchmarks .

Q. What experimental designs minimize bias in biological activity studies of this compound?

Blinded, randomized assays with positive/negative controls (e.g., known kinase inhibitors) reduce observer bias. Dose-response curves should span 3–5 log units to capture dynamic ranges. Collaborative frameworks (e.g., multi-lab consortia) enhance data robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.